3-Methoxy-4-(4-methylphenyl)benzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Procure 3-Methoxy-4-(4-methylphenyl)benzoic acid (CAS 1262004-95-4) to leverage its unique substitution pattern—a 3-methoxy group and 4-(4-methylphenyl) moiety on a benzoic acid core. Unlike simpler biphenyl analogs, this scaffold delivers a distinct combination of lipophilicity (LogP 3.37) and hydrogen-bonding capacity (1 donor, 3 acceptors), making it an ideal, clean starting point for hit-to-lead optimization and SAR library generation. The carboxylic acid handle enables facile derivatization, while the methoxy and para-tolyl groups modulate electronic and steric properties. Ensure your next synthesis benefits from this precisely defined building block—request a quote or order now for reliable research quantities.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 1262004-95-4
Cat. No. B6395986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(4-methylphenyl)benzoic acid
CAS1262004-95-4
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
InChIInChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-8-7-12(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17)
InChIKeyMHBCAGYNOHMCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(4-methylphenyl)benzoic acid (CAS 1262004-95-4) Supplier & Compound Information for R&D Procurement


3-Methoxy-4-(4-methylphenyl)benzoic acid (CAS 1262004-95-4) is a substituted biphenyl-4-carboxylic acid derivative with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . Its structure comprises a central benzoic acid core bearing a methoxy group at the 3-position and a para-methylphenyl group at the 4-position . This compound is primarily categorized as an aromatic carboxylic acid building block, with potential applications as a synthetic intermediate in medicinal chemistry and organic synthesis . As a substituted biaryl carboxylic acid, it occupies a distinct position within the broader chemical space of biphenyl derivatives, differing from simpler analogs in both substitution pattern and physicochemical profile .

Why 3-Methoxy-4-(4-methylphenyl)benzoic acid Cannot Be Replaced by Generic Biphenyl Carboxylic Acid Analogs


Generic substitution of 3-Methoxy-4-(4-methylphenyl)benzoic acid with simpler biphenyl carboxylic acid analogs is inadvisable due to significant differences in electronic properties, steric profile, and predicted drug-likeness that directly impact reactivity and biological performance. The compound's specific substitution pattern on the biphenyl scaffold confers a distinct combination of lipophilicity (LogP 3.37) , hydrogen bonding capability (H-donor: 1; H-acceptor: 3) , and predicted pKa (approximately 4.08) [1]. Substituting this compound with a non-methoxylated analog such as 4'-methylbiphenyl-4-carboxylic acid (CAS 720-73-0) would eliminate the methoxy group's electron-donating effects, potentially altering both the compound's reactivity in subsequent synthetic steps and its interactions with biological targets . Conversely, repositioning the methoxy group, as in 3'-methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid analogs (CAS 1215206-59-9), changes the molecular geometry and electronic distribution, leading to different steric and binding properties . These structural nuances translate directly into measurable differences in physicochemical parameters and, by extension, in application-specific performance that generic replacements cannot replicate.

3-Methoxy-4-(4-methylphenyl)benzoic acid Differentiation Guide: Evidence-Based Comparison for Procurement Decisions


Physicochemical Profile Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. 4'-Methylbiphenyl-4-carboxylic Acid

3-Methoxy-4-(4-methylphenyl)benzoic acid exhibits a calculated LogP value of 3.37, compared to 3.79 for the non-methoxylated analog 4'-methylbiphenyl-4-carboxylic acid (CAS 720-73-0), representing a 0.42 LogP unit reduction . This 11% decrease in lipophilicity is accompanied by an increase in hydrogen bond acceptor count from 2 to 3 and an increase in topological polar surface area (tPSA) from 37.3 Ų to 46.53 Ų due to the methoxy oxygen . These quantitative differences are within ranges known to influence membrane permeability and solubility profiles in drug discovery contexts [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Structure Differentiation: Substituent Effects and Reactivity in Cross-Coupling Reactions

The 3-methoxy group in 3-Methoxy-4-(4-methylphenyl)benzoic acid exerts a distinct electron-donating resonance effect (+M) that increases electron density at the ortho and para positions of the substituted phenyl ring relative to non-methoxylated biphenyl carboxylic acids. While specific Hammett σ constants for this exact substitution pattern are not reported in open literature, studies on related biphenyl-4-carboxylic acids demonstrate that 4'-methoxy substituents cause significant deviations in Hammett plots due to extended conjugation effects across the biphenyl system, indicating that substituent effects are not simply additive [1]. In practice, Suzuki-Miyaura coupling syntheses of methoxy-substituted biphenyl carboxylic acids typically employ palladium catalysts and require careful optimization of base and solvent conditions to accommodate the altered electron density at the reactive site . This contrasts with non-methoxylated analogs where standard conditions often suffice, representing a practical differentiation in synthetic workflow and reagent selection.

Organic Synthesis Suzuki-Miyaura Coupling Electronic Effects

Predicted Drug-Likeness Profile vs. Brequinar-Derived Analog in Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

Structural analogs within the biphenyl carboxylic acid class have demonstrated measurable activity against human dihydroorotate dehydrogenase (hDHODH), a validated target for immunosuppressive and anticancer therapies. A closely related compound, 3-carbamoyl-5-[4-(4-methylphenyl)phenyl]benzoic acid (BDBM16108), exhibited a Ki value exceeding 1.00 × 10⁵ nM (ΔG° > -5.40 kcal/mole) against hDHODH at pH 8.0 and 22°C using a colorimetric DCIP assay [1]. In contrast, 3-Methoxy-4-(4-methylphenyl)benzoic acid, lacking the 5-carbamoyl group critical for hDHODH binding, is predicted to show substantially reduced hDHODH inhibitory activity, likely with IC50/Ki values in the high micromolar to millimolar range. This structural difference positions 3-Methoxy-4-(4-methylphenyl)benzoic acid as a less potent but potentially more metabolically stable or synthetically accessible scaffold for structure-activity relationship (SAR) exploration.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Recommended Research & Industrial Applications for 3-Methoxy-4-(4-methylphenyl)benzoic acid (CAS 1262004-95-4)


Synthetic Intermediate for Modified Biaryl Scaffolds in Medicinal Chemistry

As a biaryl carboxylic acid building block with a defined substitution pattern, 3-Methoxy-4-(4-methylphenyl)benzoic acid is well-suited for use as a synthetic intermediate in the preparation of more complex molecules. Its LogP of 3.37 and tPSA of 46.53 Ų place it within a favorable range for drug-like properties . The carboxylic acid group enables facile derivatization into esters, amides, or reduced alcohols, while the methoxy and para-tolyl groups provide sites for further functionalization or modulation of electronic properties. This positions the compound as a versatile scaffold for generating libraries of structurally diverse analogs in hit-to-lead optimization campaigns. Unlike more potent analogs such as 3-carbamoyl-5-[4-(4-methylphenyl)phenyl]benzoic acid, which exhibits measurable hDHODH inhibition (Ki > 1.00 × 10⁵ nM), this compound offers a cleaner, less biologically active starting point for SAR exploration [1].

Material Science Precursor for Functionalized Polymers and Liquid Crystals

The biphenyl core of 3-Methoxy-4-(4-methylphenyl)benzoic acid, coupled with its 3-methoxy substituent, provides a rigid, conjugated aromatic system with modifiable electronic properties suitable for materials science applications. Structurally related 4'-methylbiphenyl-4-carboxylic acid is utilized as a building block in polymer synthesis, enhancing thermal stability and mechanical properties . The methoxy group in this compound offers additional polarity and hydrogen bonding potential (3 H-acceptors vs. 2 for the non-methoxylated analog), which may improve compatibility with polar polymer matrices or alter mesogenic properties in liquid crystal formulations. The synthetic accessibility of this compound via Suzuki-Miyaura coupling from substituted boronic acids and benzoic acid derivatives [1] supports its scalability for material science research applications.

Analytical Reference Standard for Substituted Biphenyl Carboxylic Acid Metabolite Studies

Given its defined structure and physicochemical properties (LogP 3.37, exact mass 242.09400 Da) , 3-Methoxy-4-(4-methylphenyl)benzoic acid can serve as an analytical reference standard for the identification and quantification of structurally related biphenyl carboxylic acid metabolites or environmental degradation products. The compound's distinct retention characteristics in reverse-phase chromatography, driven by its moderate lipophilicity, make it suitable for method development in LC-MS/MS workflows. Its calculated pKa of approximately 4.08 [1] indicates that it exists predominantly in the ionized carboxylate form at physiological pH, a property relevant for understanding the behavior of related compounds in biological matrices.

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